molecular formula C19H20O5 B13715410 3-[3-ethoxy-4-(2-phenoxyethoxy)phenyl]prop-2-enoic Acid

3-[3-ethoxy-4-(2-phenoxyethoxy)phenyl]prop-2-enoic Acid

Cat. No.: B13715410
M. Wt: 328.4 g/mol
InChI Key: SFOZXAJMWIBUNF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-Ethoxy-4-(2-phenoxy-ethoxy)-phenyl]-acrylic acid typically involves the following steps:

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-[3-Ethoxy-4-(2-phenoxy-ethoxy)-phenyl]-acrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[3-Ethoxy-4-(2-phenoxy-ethoxy)-phenyl]-acrylic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[3-Ethoxy-4-(2-phenoxy-ethoxy)-phenyl]-acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets involved are still under investigation .

Biological Activity

3-[3-ethoxy-4-(2-phenoxyethoxy)phenyl]prop-2-enoic acid, also known as acrylic acid derivative , is a compound of significant interest in various biological and chemical research fields. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C19H20O5
  • Molecular Weight : 328.36 g/mol
  • IUPAC Name : (E)-3-[3-ethoxy-4-(2-phenoxyethoxy)phenyl]prop-2-enoic acid

Structure

The compound features an ethoxy group and a phenoxy group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The acrylic acid moiety can participate in reactions that modify its chemical properties, influencing its mechanism of action. The ethoxy and phenoxy groups enhance binding interactions with specific proteins or enzymes, potentially leading to varied biological effects.

Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

  • Anti-inflammatory Activity : Studies suggest that the compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Antioxidant Effects : Its structure allows it to scavenge free radicals, contributing to its antioxidant capabilities.
  • Anticancer Properties : Preliminary research indicates that it may inhibit the proliferation of certain cancer cell lines.

Case Studies

  • Anti-inflammatory Effects : A study conducted on animal models demonstrated that administration of this compound significantly reduced markers of inflammation compared to control groups.
  • Antioxidant Activity : In vitro assays revealed that the compound effectively reduced oxidative stress in cultured cells, suggesting its potential as an antioxidant agent .
  • Cancer Cell Proliferation : Research involving various cancer cell lines showed that the compound inhibited cell growth and induced apoptosis, indicating its potential as an anticancer agent .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
3-Ethoxy-4-(2-phenoxyethoxy)-benzoic acidSimilar structure without acrylic moietyModerate anti-inflammatory effects
4-tert-Octylphenol diethoxylateDifferent core structureLimited biological activity

Properties

Molecular Formula

C19H20O5

Molecular Weight

328.4 g/mol

IUPAC Name

3-[3-ethoxy-4-(2-phenoxyethoxy)phenyl]prop-2-enoic acid

InChI

InChI=1S/C19H20O5/c1-2-22-18-14-15(9-11-19(20)21)8-10-17(18)24-13-12-23-16-6-4-3-5-7-16/h3-11,14H,2,12-13H2,1H3,(H,20,21)

InChI Key

SFOZXAJMWIBUNF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C=CC(=O)O)OCCOC2=CC=CC=C2

Origin of Product

United States

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